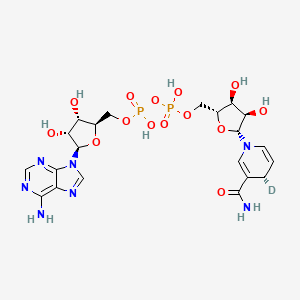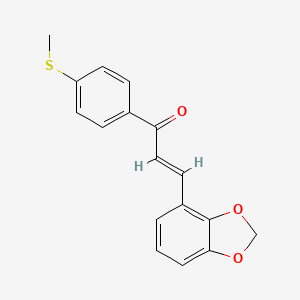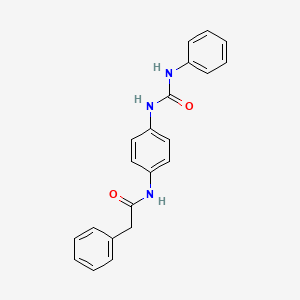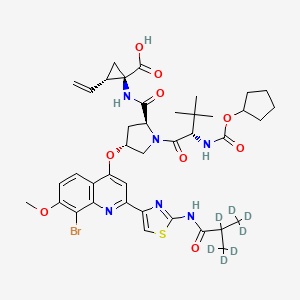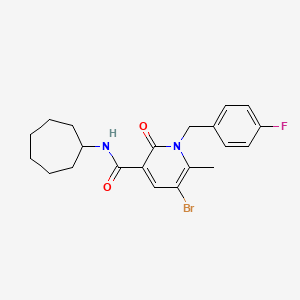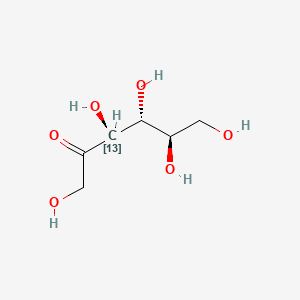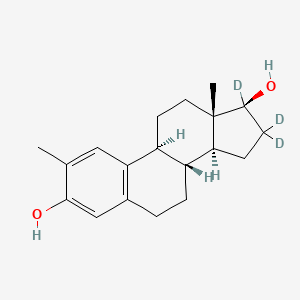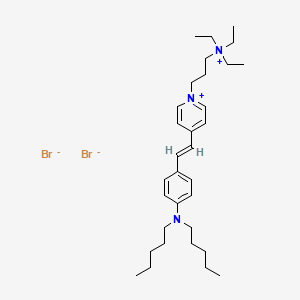
Boc-NH-PEG12-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-NH-PEG12-NH-Boc is a polyethylene glycol-based compound that features two tert-butoxycarbonyl-protected amine groups. This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The polyethylene glycol chain provides flexibility and solubility, making it a valuable tool in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG12-NH-Boc typically involves the following steps:
Polyethylene Glycol Activation: The polyethylene glycol chain is activated by reacting with a suitable activating agent such as p-toluenesulfonyl chloride.
Amine Protection: The activated polyethylene glycol is then reacted with tert-butoxycarbonyl-protected amine to introduce the protected amine groups.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the activation and protection reactions.
Automated Purification: Automated chromatography systems are employed to purify the compound efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-NH-PEG12-NH-Boc undergoes several types of chemical reactions, including:
Deprotection: The tert-butoxycarbonyl groups can be removed under acidic conditions to yield free amine groups.
Substitution: The free amine groups can react with carboxylic acids, aldehydes, or ketones to form amide, imine, or secondary amine linkages
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl groups.
Substitution: Reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) are used to facilitate the formation of amide bonds
Major Products Formed
Free Amine Derivatives: Upon deprotection, the compound yields free amine derivatives that can further react with various functional groups.
Amide and Imine Linkages: Substitution reactions result in the formation of stable amide and imine linkages
Wissenschaftliche Forschungsanwendungen
Boc-NH-PEG12-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of Boc-NH-PEG12-NH-Boc primarily involves its role as a linker in bioconjugation and PROTAC synthesis. The polyethylene glycol chain provides flexibility and solubility, while the protected amine groups allow for selective reactions with target molecules. In PROTACs, the compound facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG12-NH-Boc: Contains a dibenzocyclooctyne group instead of tert-butoxycarbonyl-protected amine groups.
Azide-PEG12-NH-Boc: Features an azide group for click chemistry applications
Uniqueness
Boc-NH-PEG12-NH-Boc is unique due to its dual tert-butoxycarbonyl-protected amine groups, which provide versatility in bioconjugation and PROTAC synthesis. The polyethylene glycol chain enhances solubility and flexibility, making it a valuable tool in various scientific research applications .
Eigenschaften
Molekularformel |
C36H72N2O16 |
|---|---|
Molekulargewicht |
789.0 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H72N2O16/c1-35(2,3)53-33(39)37-7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-38-34(40)54-36(4,5)6/h7-32H2,1-6H3,(H,37,39)(H,38,40) |
InChI-Schlüssel |
YBGDOZBPHHNDQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


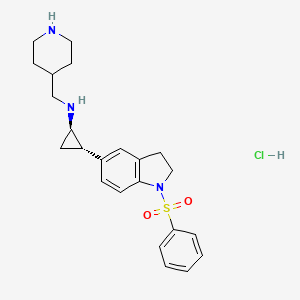
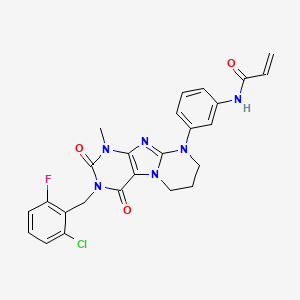
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)

